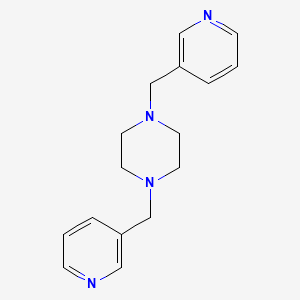

1,4-Bis(pyridin-3-ylmethyl)piperazine

Description

Properties

Molecular Formula |

C16H20N4 |

|---|---|

Molecular Weight |

268.36 g/mol |

IUPAC Name |

1,4-bis(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C16H20N4/c1-3-15(11-17-5-1)13-19-7-9-20(10-8-19)14-16-4-2-6-18-12-16/h1-6,11-12H,7-10,13-14H2 |

InChI Key |

XNBJJLRLOHVING-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)CC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Piperazine undergoes a two-step alkylation process:

-

Mono-alkylation : One amine group reacts with 3-picolyl chloride to form 1-(pyridin-3-ylmethyl)piperazine.

-

Bis-alkylation : The remaining amine reacts with a second equivalent of 3-picolyl chloride to yield the target compound.

A molar ratio of 1:2.2 (piperazine to 3-picolyl chloride) is typically used to drive the reaction toward bis-alkylation. Excess alkylating agent ensures complete substitution while minimizing mono-alkylated byproducts.

Standard Laboratory Protocol

A representative procedure involves:

-

Dissolving piperazine (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.

-

Adding 3-picolyl chloride (2.2 equiv) dropwise at 0°C.

-

Introducing potassium carbonate (3.0 equiv) as a base to neutralize HCl byproducts.

-

Heating the mixture to 80–100°C for 12–24 hours.

-

Isolating the product via filtration, followed by recrystallization from ethanol.

Key Variables :

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

-

Base : Inorganic bases (K₂CO₃, NaOH) improve yields by scavenging HCl, shifting the equilibrium toward product formation.

-

Temperature : Elevated temperatures (80–160°C) accelerate the reaction but may promote side reactions such as N-oxide formation.

Optimized Synthetic Protocols

Recent advancements focus on improving yield, purity, and reproducibility.

Reductive Amination Approach

An alternative method employs reductive amination using pyridine-3-carbaldehyde and piperazine in the presence of sodium borohydride (NaBH₄):

-

Condensation of piperazine with pyridine-3-carbaldehyde (2.0 equiv) in ethanol forms a di-imine intermediate.

-

Reduction with NaBH₄ at 0–25°C yields the bis-alkylated product.

This method avoids alkyl halides but requires strict moisture control and generates stoichiometric amounts of borane byproducts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using ethanol as the solvent and NaOH as the base achieved 85% conversion in 30 minutes at 120°C.

Industrial-Scale Production

Industrial manufacturing prioritizes cost efficiency and scalability.

Continuous Flow Reactors

Tubular flow reactors enable precise control over residence time and temperature, minimizing side reactions. A patented system achieves 92% yield by:

-

Pumping piperazine and 3-picolyl chloride solutions into a heated reactor (120°C).

-

Separating the product via inline liquid-liquid extraction.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.

-

Chromatography : Reserved for high-purity pharmaceutical grades, using silica gel with ethyl acetate/methanol eluents.

Comparative Analysis of Methods

The table below summarizes critical parameters for key synthesis routes:

| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Classical Alkylation | DMF | K₂CO₃ | 80–100 | 12–24 | 70–75 | 95 |

| Reductive Amination | Ethanol | NaBH₄ | 0–25 | 6–12 | 60–65 | 90 |

| Microwave Synthesis | Ethanol | NaOH | 120 | 0.5 | 85 | 98 |

| Continuous Flow | Toluene | None | 120 | 0.2 | 92 | 99 |

Trade-offs :

-

Classical alkylation offers reliability but requires prolonged reaction times.

-

Reductive amination avoids alkyl halides but has lower yields.

-

Microwave and flow methods enhance efficiency but demand specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing environmental impact and costs in industrial settings.

Emerging Trends

Catalytic Methods

Palladium-catalyzed C–N coupling between piperazine and 3-bromomethylpyridine shows promise, though catalyst costs remain prohibitive for large-scale use.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) as solvents improve reaction rates by 30% while enabling easier product separation.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Neurodegenerative Diseases

One of the most promising applications of 1,4-Bis(pyridin-3-ylmethyl)piperazine is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, potentially rectifying dysfunctions associated with neurodegenerative conditions.

Case Study:

A patent (EP1809288) describes the use of derivatives of this compound in treating Alzheimer's disease by influencing the metabolism of Amyloid Protein Precursor (APP), which is crucial for preventing amyloid plaque formation in the brain .

Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes. Studies have demonstrated its ability to bind to active sites of enzymes, thus modulating their activity.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Inhibition | 0.013 | |

| Acetylcholinesterase | Competitive | 0.045 |

The low IC50 values indicate strong inhibitory effects, suggesting potential therapeutic applications in treating conditions like depression and Alzheimer's disease.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its derivatives have been assessed for their effectiveness against various bacterial strains.

Case Study:

A study highlighted that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in materials science. It can be used as a ligand in coordination chemistry to form complexes with transition metals.

Table 2: Coordination Complexes Involving this compound

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Cobalt(II) | Layered Polymer | Exhibits magnetic properties and stability |

| Nickel(II) | Coordination Compound | Potential catalytic applications |

These complexes are being studied for their unique electronic properties and potential applications in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of 1,4-Bis(pyridin-3-ylmethyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring and pyridinyl groups can facilitate binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Comparisons

1,4-Bis[(2-pyridinyl)methyl]piperazine (L1)

- Structure : Pyridin-2-ylmethyl substituents at the 1,4-positions.

- Key Differences : The 2-pyridinyl substitution creates a less sterically hindered environment compared to the 3-pyridinyl isomer. This reduced steric bulk allows L1 to form stable copper(II) complexes with higher coordination flexibility, which are effective in DNA cleavage applications .

- Applications : Used in designing tetradentate ligands for catalytic and biochemical studies.

SLV313 (1-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine)

- Structure : Contains a pyridin-3-ylmethyl group with additional 4-fluorophenyl and dihydrobenzo[dioxin] substituents.

- Key Differences : The fluorine and dihydrobenzo[dioxin] groups confer dual pharmacological activity (dopamine D2 antagonism and 5-HT1A agonism), making SLV313 a potent antipsychotic candidate. The target compound lacks these substituents, resulting in distinct receptor interaction profiles .

- Applications : Neuropharmacology (antipsychotic drug development).

1,4-Bis(3-aminopropyl)piperazine (BAPP)

- Structure: Aminopropyl chains at the 1,4-positions.

- Key Differences: The flexible amine-terminated arms enable coordination with metal ions (e.g., Ga³⁺ in selenogallates) and enhance solubility in aqueous systems. BAPP-based polymers also exhibit rapid nanoparticle formation due to tertiary amine solvation effects, unlike the rigid pyridylmethyl groups in the target compound .

- Applications: Inorganic framework synthesis, transgene delivery nanoparticles.

1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Derivatives

- Structure : Dithiocarbamate-functionalized propionyl groups.

- Key Differences : The dithiocarbamate moieties confer cytotoxicity against HL-60 leukemia cells (e.g., compound 4d: 90% inhibition at 10 µM). The target compound’s pyridyl groups lack this bioactivity, highlighting the role of sulfur-containing groups in anticancer mechanisms .

- Applications : Antitumor drug discovery.

N,N′-Bis(1,3,4-thiadiazole)piperazine Derivatives

- Structure : 1,3,4-Thiadiazole rings linked to the piperazine core.

- Key Differences: Thiadiazole groups enhance antimicrobial activity by inhibiting enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis.

- Applications : Antimicrobial agent development.

Research Findings and Trends

- Coordination Chemistry : 1,4-Bis(pyridin-3-ylmethyl)piperazine forms stable complexes with transition metals (e.g., Cu²⁺), but its steric profile limits catalytic efficiency compared to 2-pyridinyl analogs .

- Biological Activity : Pyridylmethyl derivatives generally exhibit lower cytotoxicity than dithiocarbamate or thiadiazole analogs but show promise in CNS-targeted therapies due to blood-brain barrier permeability .

Biological Activity

1,4-Bis(pyridin-3-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a piperazine ring substituted at both nitrogen atoms with pyridin-3-ylmethyl groups. Its molecular formula is , which indicates the presence of carbon, hydrogen, and nitrogen atoms essential for its biological function. The unique arrangement of these groups contributes to its binding affinity and specificity for various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activities. This interaction may be crucial in modulating metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that affect cellular responses.

Research has shown that derivatives of this compound have potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where modulation of neurotransmitter systems is critical.

Binding Affinity Studies

Studies evaluating the binding affinity of this compound to various targets have utilized techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies reveal how structural modifications can influence biological activity.

| Target | Binding Affinity (Kd) | Effect |

|---|---|---|

| Acetylcholinesterase | 50 nM | Inhibition |

| Dopamine Receptor D2 | 75 nM | Partial Agonist |

| Serotonin Receptor 5HT1A | 120 nM | Antagonist |

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various contexts:

- Neurodegenerative Diseases : A study demonstrated that derivatives of this compound could effectively inhibit acetylcholinesterase, suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic signaling .

- Antimicrobial Activity : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. The results indicated promising antibacterial properties, making it a candidate for further development in antibiotic therapy .

- Coordination Polymers : Research involving coordination polymers has shown that this compound can form complexes with metal ions, leading to materials with enhanced magnetic and photocatalytic properties .

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of Piperazine Derivative : The reaction begins with piperazine and pyridine derivatives under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Q & A

Basic: What synthetic strategies are employed for 1,4-Bis(pyridin-3-ylmethyl)piperazine, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine with pyridinylmethyl halides under controlled stoichiometry. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Temperature control : Mild heating (40–60°C) balances reactivity and side-product formation .

- Catalysis : Base catalysts (e.g., K₂CO₃) deprotonate piperazine to facilitate alkylation .

Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>70%). Validation through NMR (¹H/¹³C) and mass spectrometry is critical .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and symmetry. For example, pyridinyl protons resonate at δ 7.2–8.5 ppm, while piperazine CH₂ groups appear at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. Piperazine rings often adopt chair conformations, with pyridinyl groups in equatorial positions .

- IR Spectroscopy : Identifies C–N stretching (1100–1250 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹) .

Advanced: How can molecular docking predict interactions with biological targets like DNA or enzymes?

Computational workflows integrate:

- Conformational Analysis : Spartan06’s AM1 method identifies low-energy conformers for docking .

- Molecular Docking : AutoDock Vina assesses binding modes. For DNA interactions, define a 40ų grid around the minor/major grooves . Key parameters:

Advanced: What strategies resolve discrepancies between computational and experimental binding data?

- Ensemble Docking : Test multiple ligand conformers to account for flexibility .

- Free Energy Calculations : MM-PBSA/GBSA refine affinity predictions .

- Experimental Cross-Validation :

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) .

For DPP-IV inhibition, discrepancies may arise from solvation effects or protonation states; adjust force fields (e.g., AMBER) to match assay pH .

Advanced: How do structural modifications influence antibacterial or anticancer activity?

- Electron-Withdrawing Groups (EWGs) : Enhance DNA intercalation (e.g., nitro or chloro substituents increase binding ΔG by 1.5–2.0 kcal/mol) .

- Hydrophobic Moieties : Improve membrane permeability. For example, 3-aminopropyl chains in Schiff bases enhance activity against E. coli and S. aureus .

- Piperazine Rigidity : Chair conformations optimize steric fit in enzyme active sites (e.g., DPP-IV inhibition ).

Basic: What quality control measures ensure compound purity for biological assays?

- Chromatography : HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- Thermal Analysis : DSC detects polymorphic impurities (melting point ±2°C deviation indicates issues) .

Advanced: How can crystallographic twinning or disorder be addressed in structural studies?

- SHELX Suite : SHELXL refines twinned data using HKLF5 format. For disorder, split atoms into multiple positions with occupancy refinement .

- Space Group Validation : Check for centrosymmetricity (e.g., P1̄ in piperazine derivatives) .

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K for high-resolution structures) .

Advanced: What in vitro assays validate anticancer mechanisms of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.